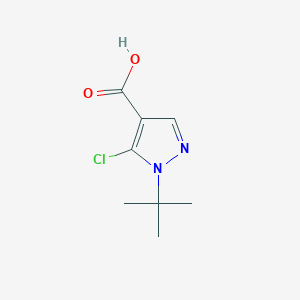
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol
描述
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position, an iodine atom at the 4-position, and an ethanol group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the nitro group to an amino group, if present, can be carried out using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Alcohol Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and fluorination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alkanes
Substitution: Azides, nitriles
科学研究应用
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
1-(2-Fluoro-4-chloro-pyridin-3-yl)-ethanol: Similar structure with a chlorine atom instead of iodine.
1-(2-Fluoro-4-bromo-pyridin-3-yl)-ethanol: Similar structure with a bromine atom instead of iodine.
1-(2-Fluoro-4-methyl-pyridin-3-yl)-ethanol: Similar structure with a methyl group instead of iodine.
Uniqueness
1-(2-Fluoro-4-iodo-pyridin-3-yl)-ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to other halogenated analogs. The combination of fluorine and iodine atoms in the pyridine ring provides distinct chemical properties that can be exploited in various research applications.
属性
IUPAC Name |
1-(2-fluoro-4-iodopyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQAYCQDCICLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261509 | |
| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744257-63-4 | |
| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744257-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodo-α-methyl-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)





![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
